
4-Amino-5-chloro-2,3-dihydro-7-benzofurancarboxamide
概要
説明
“4-Amino-5-chloro-2,3-dihydro-7-benzofurancarboxamide” is a chemical compound with the molecular formula C9H9ClN2O2 . It has a molecular weight of 213.62 g/mol . This compound can be used as an intermediate for the synthesis of Prucalopride , a selective 5-HT4 receptor agonist used effectively for chronic constipation .
Synthesis Analysis
A key step in the synthesis of “4-Amino-5-chloro-2,3-dihydro-7-benzofurancarboxamide” is a zinc-mediated ring closure of methyl 4-(acetylamino)-3-bromo-2-(2-bromoethoxy)-5-chlorobenzoate . This method is reported to be facile and scalable .Molecular Structure Analysis
The IUPAC name of this compound is 4-amino-5-chloro-2,3-dihydro-1-benzofuran-7-carboxylic acid . The InChI string is InChI=1S/C9H8ClNO3/c10-6-3-5(9(12)13)8-4(7(6)11)1-2-14-8/h3H,1-2,11H2,(H,12,13) . The canonical SMILES representation is C1COC2=C1C(=C(C=C2C(=O)O)Cl)N .Chemical Reactions Analysis
As an intermediate, “4-Amino-5-chloro-2,3-dihydro-7-benzofurancarboxamide” is used in the synthesis of Prucalopride . The specific chemical reactions involving this compound are not detailed in the available resources.Physical And Chemical Properties Analysis
This compound has a molecular weight of 213.62 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 1 . The exact mass and monoisotopic mass of the compound is 213.0192708 g/mol .科学的研究の応用
-
Synthesis and Optical Investigations of Organic Single Crystals
- Application: This study focuses on the synthesis and growth of optically transparent single crystals of a potentially useful organic adduct compound .
- Method: The compound was synthesized and grown as optically transparent single crystals by conventional slow evaporation solution technique (SEST) .
- Results: The grown crystal possesses more than 70% of optical transmittance with the cut-off edge at 419 nm. The thermal analysis discloses that the grown crystal possesses good thermal stability of about 187 °C .
-
Microwave-assisted Synthesis of Double-headed Derivatives
- Application: This research involves the rapid and efficient synthesis of a series of novel derivatives for a certain compound using dl-malic acid under microwave (MW) irradiation .
- Method: Reaction with several alkylating agents such as epichlorohydrin, 3-chloropropanol, (2-acetoxyethoxy) methyl bromide, propargyl bromide and chloroacetamide was studied .
- Results: Not only higher yields but also shorter reaction times were observed in comparison with thermal procedure .
Safety And Hazards
特性
IUPAC Name |
4-amino-5-chloro-2,3-dihydro-1-benzofuran-7-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2O2/c10-6-3-5(9(12)13)8-4(7(6)11)1-2-14-8/h3H,1-2,11H2,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXYQIWSECQYHAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C(=C(C=C2C(=O)N)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801217832 | |
| Record name | 4-Amino-5-chloro-2,3-dihydro-7-benzofurancarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801217832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-5-chloro-2,3-dihydro-7-benzofurancarboxamide | |
CAS RN |
182808-16-8 | |
| Record name | 4-Amino-5-chloro-2,3-dihydro-7-benzofurancarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=182808-16-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Amino-5-chloro-2,3-dihydro-7-benzofurancarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801217832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

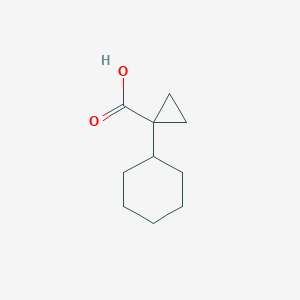
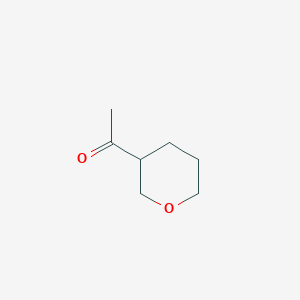
![Ethyl 1H-pyrazolo[3,4-B]pyridine-5-carboxylate](/img/structure/B1422709.png)
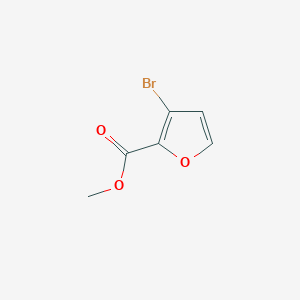

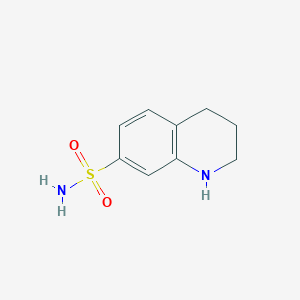
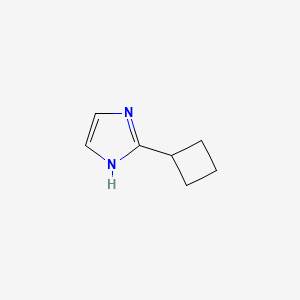


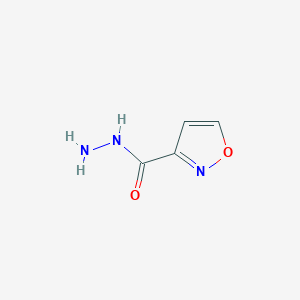
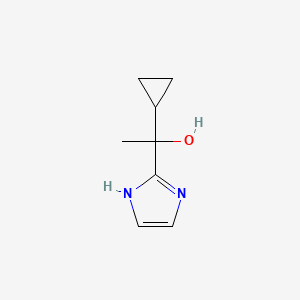
![3,4-Dihydro-2H-benzo[b][1,4]dioxepine-2-carboxylic acid](/img/structure/B1422722.png)
![3,3'-Bis[di(p-tolyl)amino]biphenyl](/img/structure/B1422727.png)
